molecular formula C17H16O4 B572826 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid CAS No. 1352318-71-8

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid

Cat. No. B572826
CAS RN: 1352318-71-8
M. Wt: 284.311
InChI Key: UBNHYPLAFHZYCO-UHFFFAOYSA-N
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Description

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is a compound with the molecular formula C17H16O4 . It is a derivative of phenylacetic acid, which is a monocarboxylic acid that is toluene in which one of the hydrogens of the methyl group has been replaced by a carboxy group .


Synthesis Analysis

The synthesis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is commercially viable and efficient . It is a key intermediate for the preparation of repaglinide, an oral hypoglycemic agent . The synthesis process is derived from 2-hydroxy-4-methylbenzoic acid in two steps .


Molecular Structure Analysis

The molecular structure of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is represented by the InChI code: 1S/C17H16O4/c1-2-21-17(20)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(18)19/h3-10H,2,11H2,1H3,(H,18,19) . The molecular weight of the compound is 284.31 .

Scientific Research Applications

Efficient Synthesis

An efficient and cost-effective synthesis method for producing 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid has been developed, highlighting its role as a key intermediate in the preparation of repaglinide, an oral hypoglycemic agent. This synthesis process, described by Salman et al. (2002), offers a more straightforward approach compared to previously published methods, which were more complex and used hazardous reagents, thus underscoring its significance in pharmaceutical manufacturing (Salman et al., 2002).

Role in Organic Chemistry

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid serves as a crucial synthon for the creation of oxalacetic and pyruvic acid derivatives. The work by Şener et al. (2008) demonstrates its utility in organic synthesis, where it was involved in reactions leading to the efficient production of these derivatives in high yields. This research emphasizes the compound's versatility and its application in generating molecules with potential biological activities (Şener et al., 2008).

Material Science Applications

In material science, phloretic acid, a derivative of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. Trejo-Machin et al. (2017) have utilized it for introducing phenolic functionalities into molecules, leading to the development of almost 100% bio-based benzoxazine end-capped molecules. This novel approach opens pathways for sustainable material development, showcasing the broader applicability of derivatives of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid in creating materials with specific properties (Trejo-Machin et al., 2017).

properties

IUPAC Name

2-[3-(4-ethoxycarbonylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-2-21-17(20)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(18)19/h3-10H,2,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNHYPLAFHZYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718405
Record name [4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid

CAS RN

1352318-71-8
Record name [1,1′-Biphenyl]-3-acetic acid, 4′-(ethoxycarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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